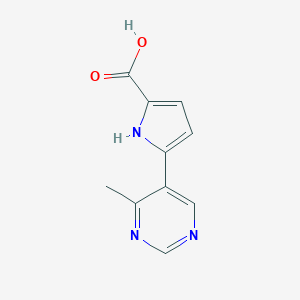

5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 4-methylpyrimidine derivatives with pyrrole-2-carboxylic acid under specific conditions. One common method involves the use of carboxylic acid chlorides and anhydrides in the presence of a base, such as sodium methoxide in butanol, under reflux conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid exhibits significant biological activity, particularly in:

- Anti-inflammatory Properties: Studies have shown that derivatives of this compound can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Antimicrobial Activity: The compound has demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections.

- Anticancer Effects: Preliminary studies indicate that it may influence cell proliferation and apoptosis, positioning it as a potential anticancer agent.

Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to proteins involved in disease pathways. The interactions are characterized by hydrogen bonding and hydrophobic interactions, critical for its biological efficacy.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of derivatives of this compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that certain derivatives exhibited significant antimicrobial properties compared to standard antibiotics.

- Anticancer Mechanism Exploration : Research focused on the anticancer potential of this compound revealed its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This suggests a promising avenue for further therapeutic exploration.

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory effects of this compound in vitro, demonstrating its capacity to inhibit pro-inflammatory cytokine production in macrophages, which could lead to novel treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is known for its biological activity, including anticancer properties.

Pyrido[2,3-d]pyrimidin-5-one: Another related compound with significant biological activity, including antimicrobial and anti-inflammatory properties.

Uniqueness

5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and pyrrole rings makes it a versatile scaffold for the development of novel compounds with diverse applications.

Biological Activity

5-(4-Methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 4-methylpyrimidine group and a carboxylic acid functional group. The presence of these heterocyclic moieties is significant as they often contribute to the biological activity of compounds.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit substantial antimicrobial activity. For instance, a study on related pyrrole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to the presence of the heterocyclic ring, which enhances interaction with microbial targets .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-Tuberculosis Activity

Recent studies have focused on the anti-tuberculosis (TB) potential of pyrrole derivatives. Notably, compounds structurally similar to this compound have shown promising results against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole scaffold can significantly enhance anti-TB activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .

Study on Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to identify the most effective substitutions on the pyrrole ring for enhancing biological activity. Compounds with large substituents showed increased potency against drug-resistant strains of TB. For example, a compound bearing an adamantyl group exhibited over a 100-fold increase in potency compared to simpler derivatives .

Quorum Sensing Inhibition

Another area of research involves the role of pyrrole derivatives in inhibiting quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. Compounds similar to this compound have been identified as effective QS inhibitors, which could be beneficial in treating chronic infections by disrupting biofilm formation .

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-(4-methylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C10H9N3O2/c1-6-7(4-11-5-12-6)8-2-3-9(13-8)10(14)15/h2-5,13H,1H3,(H,14,15) |

InChI Key |

NKSMUCMQKGKRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1C2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.